Chaetomin

Beschreibung

Eigenschaften

Molekularformel |

C31H30N6O6S4 |

|---|---|

Molekulargewicht |

710.9 g/mol |

IUPAC-Name |

(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |

InChI |

InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28-,29+,30+,31+/m1/s1 |

InChI-Schlüssel |

ZRZWBWPDBOVIGQ-OKMJTBRXSA-N |

SMILES |

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO |

Isomerische SMILES |

CN1C(=O)[C@]2(N(C(=O)[C@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N([C@](C(=O)N7[C@H]5NC9=CC=CC=C69)(SS8)CO)C)C)CO |

Kanonische SMILES |

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO |

Piktogramme |

Acute Toxic |

Synonyme |

chaetomin chetomin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fungal Metabolite Chaetomin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetomin is a potent mycotoxin belonging to the epidithiodiketopiperazine class of natural products, primarily produced by fungi of the genus Chaetomium. First identified for its antibiotic properties, Chaetomin has garnered significant scientific interest due to its diverse and potent biological activities, most notably its antitumor effects. The primary mechanism of action for its anticancer properties is the disruption of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, a critical regulator of cellular adaptation to low oxygen environments and a key player in tumor progression and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Chaetomin. Detailed experimental protocols for its isolation and purification, as well as for the investigation of its mechanism of action, are provided. Furthermore, this document includes visualizations of the isolation workflow and the key signaling pathways modulated by Chaetomin, offering a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Chemical Structure and Identification

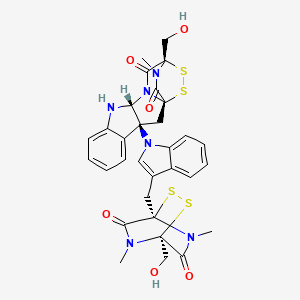

Chaetomin is a complex heterocyclic molecule characterized by a non-symmetric bis-epidithiodioxopiperazine core.[1] Its intricate structure was elucidated in the 1970s.[1]

Table 1: Chemical Identifiers for Chaetomin

| Identifier | Value |

| IUPAC Name | (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.0¹’¹².0³’¹¹.0⁴’⁹]octadeca-4,6,8-triene-13,17-dione |

| Molecular Formula | C₃₁H₃₀N₆O₆S₄ |

| Molecular Weight | 710.87 g/mol |

| CAS Number | 1403-36-7 |

| SMILES String | CN1C(=O)[C@]2(N(C(=O)[C@@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N(--INVALID-LINK--N7[C@H]5NC9=CC=CC=C69)(SS8)CO)C)C)CO |

| InChI Key | ZRZWBWPDBOVIGQ-YWZWRZHGSA-N |

Physicochemical Properties

Chaetomin is typically isolated as a pink-beige solid.[1] Its solubility and other physical properties are crucial for its handling, formulation, and experimental use.

Table 2: Physicochemical Properties of Chaetomin

| Property | Value |

| Appearance | Pink-beige solid[1] |

| Melting Point | 200-210 °C (crude) |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO, acetone, ethyl acetate, and chloroform; Insoluble in water.[1] |

| Storage Temperature | -20°C |

Spectroscopic Data

Table 3: Spectroscopic Data for Chaetomin

| Technique | Expected Data |

| ¹H NMR | Complex spectrum with multiple signals in the aromatic, aliphatic, and heteroatomic regions, consistent with its intricate polycyclic structure. |

| ¹³C NMR | Multiple signals corresponding to carbonyl, aromatic, and aliphatic carbons, reflecting the diverse chemical environments within the molecule. |

| UV-Vis | Absorption maxima are expected due to the presence of chromophores such as the indole (B1671886) and diketopiperazine moieties. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be complex, with characteristic losses of sulfur, carbonyl, and other functional groups.[2][3] |

Biological Activity and Mechanism of Action

The most well-characterized biological activity of Chaetomin is its potent inhibition of the hypoxia-inducible factor (HIF) pathway.[4] HIF is a master transcriptional regulator that plays a central role in cellular adaptation to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.

Inhibition of the HIF-1α/p300 Interaction

Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it forms a heterodimer with the constitutively expressed HIF-1β subunit. This complex then recruits the transcriptional coactivator p300/CBP to initiate the transcription of a wide range of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.[4]

Chaetomin exerts its inhibitory effect by directly targeting the CH1 domain of p300, a crucial domain for the interaction with HIF-1α.[4][5] This disruption prevents the formation of the functional HIF-1 transcriptional complex, thereby blocking the expression of HIF target genes.[4][5]

Experimental Protocols

Isolation and Purification of Chaetomin from Chaetomium cochliodes

This protocol is adapted from the classical methods described for the extraction of Chaetomin.

5.1.1. Fungal Culture and Fermentation

-

Culture Medium: Prepare a suitable liquid medium for fungal growth, such as Czapek-Dox broth supplemented with corn steep liquor or yeast extract, which has been shown to enhance Chaetomin production.

-

Inoculation: Inoculate the sterilized medium with a culture of Chaetomium cochliodes.

-

Incubation: Incubate the culture at 28°C for 10-15 days in shallow layers to ensure adequate aeration.

5.1.2. Extraction

-

Filtration: Separate the fungal mycelium from the culture broth by filtration.

-

Mycelium Extraction: Extract the mycelium multiple times with acetone.

-

Filtrate Extraction: Extract the culture filtrate with an equal volume of ethyl acetate.

-

Combine and Concentrate: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

5.1.3. Purification

-

Washing: Wash the crude extract with solutions of sodium bicarbonate and sodium carbonate to remove acidic impurities, followed by a water wash until neutral.

-

Solvent Partitioning: Further purify the extract by partitioning with petroleum ether to remove nonpolar impurities.

-

Column Chromatography: Perform column chromatography on the resulting material using a suitable adsorbent like alumina (B75360) or silica (B1680970) gel, with a gradient of solvents (e.g., benzene, ethyl acetate) to elute Chaetomin.

-

Purity Confirmation: Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing pure Chaetomin. Confirm the purity using High-Performance Liquid Chromatography (HPLC).

Co-Immunoprecipitation Assay to Demonstrate Disruption of HIF-1α/p300 Interaction

This protocol provides a framework for investigating the effect of Chaetomin on the interaction between HIF-1α and p300 in cultured cells.

5.2.1. Cell Culture and Treatment

-

Cell Line: Use a suitable cancer cell line known to express HIF-1α under hypoxic conditions (e.g., HEK293T, U2OS).

-

Hypoxia Induction: Culture the cells under hypoxic conditions (e.g., 1% O₂) for a sufficient time to induce HIF-1α expression (typically 4-6 hours).

-

Chaetomin Treatment: Treat the hypoxic cells with varying concentrations of Chaetomin or a vehicle control (e.g., DMSO) for a predetermined duration.

5.2.2. Cell Lysis and Immunoprecipitation

-

Lysis: Lyse the cells with a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for HIF-1α or p300 overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysates to capture the antibody-protein complexes.

5.2.3. Western Blot Analysis

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against both HIF-1α and p300, followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the co-immunoprecipitated protein in the Chaetomin-treated samples compared to the control indicates the disruption of the HIF-1α/p300 interaction.

Conclusion

Chaetomin stands out as a fascinating and biologically potent fungal metabolite with significant potential in anticancer drug discovery. Its unique chemical structure and its well-defined mechanism of action involving the inhibition of the critical HIF-1α/p300 interaction make it a valuable tool for cancer research and a promising lead compound for the development of novel therapeutics targeting tumor hypoxia. This technical guide provides a foundational resource for researchers aiming to explore the chemical and biological intricacies of Chaetomin, from its isolation to the elucidation of its cellular effects. Further investigation into its structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

- 1. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the HIF1α-p300 interaction by quinone- and indandione-mediated ejection of structural Zn(II) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chaetomin Biosynthesis Pathway in Chaetomium cochliodes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetomin, a potent epidithiodioxopiperazine (ETP) alkaloid produced by the filamentous fungus Chaetomium cochliodes, has garnered significant interest for its diverse biological activities, including promising anti-cancer and antibacterial properties. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the chaetomin biosynthesis pathway in Chaetomium cochliodes SD-280. It details the putative gene cluster, the proposed enzymatic steps, and the key intermediates. Furthermore, this guide outlines the experimental methodologies employed in the elucidation of this pathway and presents available quantitative data to inform future research and development.

Introduction

Chaetomium cochliodes is a rich source of bioactive secondary metabolites. Among these, chaetomin stands out due to its complex chemical structure and significant biological activities. The elucidation of its biosynthetic pathway is a key step towards understanding how this intricate molecule is assembled in nature. This knowledge can pave the way for optimizing its production, generating novel analogs with improved therapeutic properties, and developing new antimicrobial and anticancer agents. Recent research has led to the proposal of a putative biosynthetic gene cluster and a corresponding pathway in C. cochliodes SD-280, which forms the core of our current understanding.

The Putative Chaetomin Biosynthetic Gene Cluster

The biosynthesis of chaetomin is orchestrated by a dedicated gene cluster. A putative chaetomin gene cluster has been identified in Chaetomium cochliodes SD-280. This cluster contains genes encoding the core enzymes responsible for the synthesis of the chaetomin backbone, as well as enzymes for tailoring and modification reactions. The key enzymes identified through proteomic and transcriptomic analyses are a non-ribosomal peptide synthetase (NRPS) designated as CheP and a glutathione (B108866) S-transferase (GST) named CheG.

The Proposed Chaetomin Biosynthesis Pathway

The proposed biosynthetic pathway for chaetomin is a multi-step process involving the coordinated action of several enzymes encoded by the chaetomin gene cluster. The pathway can be broadly divided into three main stages: backbone synthesis, dimerization and tailoring, and sulfur incorporation.

Backbone Synthesis

The initial steps of chaetomin biosynthesis are believed to involve the synthesis of the monomeric epidithiodioxopiperazine (ETP) precursors. This is primarily catalyzed by the non-ribosomal peptide synthetase (NRPS), CheP. NRPSs are large, modular enzymes that synthesize peptides from amino acid building blocks in an assembly-line-like fashion. In the case of chaetomin, it is proposed that CheP utilizes tryptophan and another amino acid to assemble the diketopiperazine core of the ETP monomer.

Dimerization and Tailoring

Following the formation of the monomeric precursors, a dimerization event is required to form the characteristic chaetomin scaffold. The exact mechanism of this dimerization in C. cochliodes is still under investigation, but it is a common feature in the biosynthesis of related ETP alkaloids. Subsequent to dimerization, various tailoring enzymes, such as oxidoreductases and methyltransferases, are thought to modify the core structure to produce the final chaetomin molecule.

Sulfur Incorporation and the Role of Glutathione

A defining feature of chaetomin is its disulfide bridge. The incorporation of sulfur is a critical step in the biosynthesis and is thought to be facilitated by the glutathione S-transferase, CheG. Glutathione (GSH), a tripeptide containing cysteine, serves as a sulfur donor. The addition of glutathione to the culture medium of C. cochliodes SD-280 has been shown to dramatically increase the yield of chaetomin, highlighting its crucial role in the biosynthesis.[1]

Quantitative Data on Chaetomin Production

Quantitative analysis of chaetomin production is essential for optimizing fermentation conditions and for metabolic engineering efforts. The following table summarizes the key quantitative finding related to the enhancement of chaetomin biosynthesis.

| Condition | Fold Increase in Chaetomin Yield | Reference |

| Supplementation with Glutathione (GSH) | 15.43 | [1] |

Experimental Protocols

The elucidation of the chaetomin biosynthesis pathway relies on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental protocols.

Fungal Cultivation and Chaetomin Production

-

Strain: Chaetomium cochliodes SD-280.

-

Culture Medium: Potato Dextrose Broth (PDB) is a commonly used medium for the cultivation of C. cochliodes and production of chaetomin.

-

Incubation Conditions: The fungus is typically cultured at 28°C for a period of 7-10 days in shake flasks to ensure adequate aeration and mycelial growth.

-

Glutathione Supplementation: To enhance chaetomin production, the culture medium can be supplemented with glutathione.

Extraction and Purification of Chaetomin

-

Mycelial Harvest: After incubation, the fungal mycelium is separated from the culture broth by filtration.

-

Extraction: The mycelium and the culture filtrate are extracted with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727) to isolate the secondary metabolites, including chaetomin.

-

Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, followed by High-Performance Liquid Chromatography (HPLC) to obtain pure chaetomin.

Analytical Techniques for Chaetomin Identification and Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or diode array detector is used for the quantification of chaetomin. A C18 reverse-phase column is typically employed with a mobile phase gradient of water and acetonitrile.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of chaetomin and its biosynthetic intermediates. Tandem MS (MS/MS) is employed to obtain fragmentation patterns for structural elucidation.

Genetic and Molecular Biology Techniques

-

Genome Sequencing and Gene Cluster Prediction: The genome of C. cochliodes SD-280 was sequenced to identify the putative chaetomin biosynthetic gene cluster. Bioinformatic tools are used to predict the functions of the genes within the cluster.

-

Transcriptome and Proteome Analysis: RNA-sequencing and proteomic analysis are performed to identify genes and proteins that are upregulated during chaetomin production, particularly in response to glutathione supplementation. This approach was instrumental in identifying CheG and CheP as key enzymes.[1]

-

Heterologous Expression: The function of key biosynthetic genes, such as the NRPS cheP, can be confirmed by heterologous expression in a suitable host, like Aspergillus nidulans. The production of a biosynthetic intermediate in the heterologous host provides strong evidence for the gene's function.[1]

Visualizing the Biosynthetic Logic

To better understand the proposed chaetomin biosynthesis pathway and the experimental approaches used to study it, the following diagrams are provided.

Caption: Proposed biosynthetic pathway of chaetomin in C. cochliodes.

Caption: Experimental workflow for elucidating the chaetomin biosynthetic pathway.

Conclusion and Future Perspectives

The study of the chaetomin biosynthesis pathway in Chaetomium cochliodes has made significant strides, with the identification of a putative gene cluster and the elucidation of a proposed pathway. The crucial roles of the NRPS CheP and the glutathione S-transferase CheG have been highlighted. However, further research is needed to fully characterize all the enzymes in the cluster and to elucidate the precise biochemical mechanisms of each step, particularly the dimerization and tailoring reactions. A detailed understanding of the regulatory networks governing the expression of the chaetomin gene cluster will also be critical for optimizing production. The knowledge and protocols outlined in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full potential of chaetomin and related compounds for therapeutic applications.

References

A Technical Guide to the Biological Activity of Chaetomin and Related Fungal Metabolites

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The fungal genus Chaetomium is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the epidithiodiketopiperazine (ETP) alkaloid Chaetomin (also known as Chetomin) has garnered significant attention for its potent anti-cancer properties. This technical document provides a comprehensive overview of the biological activities of Chaetomin and related compounds derived from Chaetomium extracts. It details the quantitative data from key studies, outlines the primary mechanisms of action through signaling pathways, and provides standardized experimental protocols for researchers seeking to investigate these compounds further.

Principal Biological Activities

Metabolites from Chaetomium species, particularly Chaetomin and Chaetocin (B1668567), exhibit a wide spectrum of biological activities. These activities are primarily centered around anti-cancer effects, but also include antimicrobial and antioxidant properties.

-

Antiproliferative and Cytotoxic Activity: Chaetomin is a potent inhibitor of cancer cell proliferation across various cell lines, including melanoma, multiple myeloma, non-small cell lung cancer, and glioblastoma.[1][2][3] Crude extracts from Chaetomium cochliodes have also demonstrated extremely high anticancer activity in vitro.[4] The cytotoxic effects are dose- and time-dependent and are often mediated by the induction of programmed cell death (apoptosis).[1][5]

-

Anti-Angiogenesis: A critical aspect of tumor growth and metastasis is the formation of new blood vessels, a process known as angiogenesis. Chaetomin effectively inhibits this process by downregulating the expression of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[6][7] This inhibition is a direct consequence of its primary mechanism of action: the disruption of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[6]

-

Induction of Apoptosis: Chaetomin and the related compound Chaetocin are potent inducers of apoptosis in cancer cells.[1][2] This is achieved primarily through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic mitochondrial apoptosis pathway.[1] Key events include the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome c, and subsequent activation of caspases 9 and 3.[1]

-

Antioxidant and Antimicrobial Activity: While the focus is often on anti-cancer effects, chloroformic extracts of Chaetomium globosum have shown significant free radical scavenging activity.[8][9] Additionally, various metabolites from C. globosum possess powerful inhibitory effects against different pathogenic bacteria and fungi.[10][11]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of Chaetomin and related compounds from Chaetomium extracts.

Table 1: In Vitro Antiproliferative and Cytotoxic Activity

| Compound/Extract | Cell Line | Assay | IC50 / Effect | Reference |

| Chaetomin (Chetomin) | Human Myeloma Cell Lines (HMCLs) | Cell Growth Inhibition | Median IC50: 4.1 nM | [12] |

| Chaetomin (Chetomin) | A375 (Melanoma) | MTT Assay (72h) | IC50: ~21 nM | [5] |

| Chaetomin (Chetomin) | A375 (Melanoma) | CellTiter-Glo® (72h) | Reduced viability to 36.77% at 100 nM | [5] |

| Chaetoglobosin E | KYSE-30 (Esophageal Squamous) | Cell Viability | IC50: 2.57 µmol/L | [13] |

| Chaetoglobosin K | A2780/CP70 (Ovarian Cancer) | Cell Viability | Significant inhibition at 0.5 µmol/l | [7] |

| Chaetoglobosin K | OVCAR-3 (Ovarian Cancer) | Cell Viability | Significant inhibition at 1.0 µmol/l | [7] |

| Chaetominine | K562 (Leukemia) | Cell Growth Inhibition | IC50: 35 nM | [14] |

| Chaetomium cochliodes Crude Extract | Various Cancer Lines | Cell Proliferation | IC50: 0.52 - 1.22 µg/mL | [4] |

| Chaetomium globosum Chloroform Extract | HCT-15, HeLa, U87-MG | Antiproliferative | Reduced viability to 9.26%, 15.7%, 16.3% | [8][9] |

Table 2: Antioxidant and Antifungal Activity

| Compound/Extract | Activity | Assay | IC50 / EC50 / Effect | Reference |

| C. globosum Chloroform Extract | Antioxidant | DPPH Radical Scavenging | IC50: 45.16 µg/ml | [8] |

| C. globosum Chloroform Extract | Antioxidant | ABTS Radical Scavenging | IC50: 50.55 µg/ml | [8][9] |

| Chaetoviridin A | Antifungal | Sclerotinia sclerotiorum | EC50: 1.97 µg/mL | [11] |

| Chaetoviridin A | Antifungal | Various Pathogenic Fungi | Inhibition rates up to 97.8% | [11] |

Mechanisms of Action & Signaling Pathways

Chaetomin's anti-cancer effects are orchestrated through two primary, interconnected mechanisms: inhibition of the HIF-1α pathway and induction of ROS-mediated apoptosis.

Inhibition of HIF-1α Transcriptional Activity

Hypoxia is a common feature of the tumor microenvironment, and cancer cells adapt to it by activating the transcription factor HIF-1. HIF-1 promotes the expression of genes involved in angiogenesis, survival, and metabolic adaptation.[15] Chaetomin disrupts this adaptive response. It does not inhibit HIF-1α protein synthesis but rather blocks its function by binding to the CH1 domain of its transcriptional co-activator, p300.[3][16] This disruption prevents the formation of the functional HIF-1α/p300 complex, thereby attenuating the transcription of HIF-1 target genes like VEGF and CA9.[12][16]

Caption: Chaetomin disrupts the HIF-1α/p300 complex, blocking transcription of survival genes.

Induction of ROS-Mediated Intrinsic Apoptosis

Chaetocin, a closely related metabolite, induces apoptosis in melanoma and glioblastoma cells by increasing cellular levels of reactive oxygen species (ROS).[1][17] This surge in ROS, a state of oxidative stress, leads to a reduction in the mitochondrial membrane potential. This mitochondrial dysfunction triggers the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c activates the caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which orchestrates the dismantling of the cell. This process is further regulated by the Bcl-2 family of proteins, with Chaetocin treatment down-regulating the anti-apoptotic Bcl-2 and up-regulating the pro-apoptotic Bax.[1]

Caption: Chaetomin/Chaetocin induces ROS, leading to mitochondrial dysfunction and apoptosis.

Integrated Anti-Cancer Strategy

The dual mechanisms of Chaetomin are interconnected. By inhibiting HIF-1α, Chaetomin makes cancer cells more vulnerable and less able to adapt to the harsh tumor microenvironment. Simultaneously, by inducing high levels of ROS, it pushes these already-stressed cells into apoptosis. This integrated approach of blocking adaptation and actively inducing cell death makes Chaetomin a compelling anti-cancer candidate.

Caption: Logical flow from Chaetomin's primary mechanisms to its anti-tumor effect.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of Chaetomin extract. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Fungal Culture and Extraction Workflow

This workflow outlines the general steps from fungal culture to obtaining a crude extract for bioactivity screening.

Caption: From fungal culture to crude extract for bioactivity testing.

Cell Viability (MTT) Assay

Principle: Measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.

Methodology:

-

Cell Seeding: Seed cells (e.g., A375, HCT-15) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the Chaetomin extract or purified compound (e.g., 0-100 nM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for specified time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis (Annexin V-FITC / PI) Assay

Principle: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that enters cells with compromised membrane integrity (late apoptotic/necrotic cells).

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Chaetomin for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

In Vivo Tumor Xenograft Model

Principle: Evaluates the anti-tumor efficacy of a compound in a living organism by implanting human cancer cells into immunodeficient mice.[18][19]

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), typically 4-6 weeks old.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[4]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer Chaetomin (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule and dosage.

-

Monitoring: Monitor animal body weight and overall health regularly. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for markers like Ki-67, CD31, or cleaved caspase-3).

Conclusion and Future Directions

Chaetomin and other metabolites from Chaetomium fungi represent a promising class of natural products for anti-cancer drug development.[2] Their ability to simultaneously disrupt the critical HIF-1 survival pathway and induce ROS-mediated apoptosis provides a powerful, multi-pronged attack on cancer cells. The potent, often nanomolar, efficacy observed in vitro and the demonstrated anti-tumor activity in vivo underscore their therapeutic potential.[1][12]

Future research should focus on several key areas. A major challenge for compounds like Chaetomin is their hydrophobic nature, which can limit bioavailability.[5] Therefore, the development of novel drug delivery systems or the synthesis of more soluble analogs is crucial for clinical translation. Furthermore, exploring the synergistic effects of Chaetomin with existing chemotherapeutics or targeted therapies could lead to more effective combination treatment strategies, potentially overcoming drug resistance and improving patient outcomes.[13]

References

- 1. Chaetocin induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chaetocin: A review of its anticancer potentials and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Antiproliferative and Proapoptotic Effects of Chetomin in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antihepatoma activity of chaetocin due to deregulated splicing of hypoxia-inducible factor 1α pre-mRNA in mice and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chaetoglobosin K inhibits tumor angiogenesis through downregulation of vascular epithelial growth factor-binding hypoxia-inducible factor 1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive potential of endophytic fungus Chaetomium globosum and GC–MS analysis of its responsible components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive Review-Chemistry and Bioactivities of Secondary Metabolites From Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Metabolites from Endophytic Fungus Chaetomium globosum CDW7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Chaetomin Producers: A Technical Guide to Fungal Strain Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies required for the successful identification of Chaetomin-producing fungal strains. From initial culture and molecular identification to the intricate analysis of secondary metabolites and their biosynthetic pathways, this document offers detailed protocols and data presentation to support researchers in the fields of mycology, natural product discovery, and drug development.

Introduction to Chaetomin and its Significance

Chaetomin is a potent epidithiodioxopiperazine (ETP) fungal secondary metabolite known for its significant biological activities, including anti-cancer and anti-angiogenic properties. It is primarily produced by various species of the fungal genus Chaetomium. The identification of novel and high-yielding Chaetomin-producing strains is a critical first step in harnessing its therapeutic potential. This guide outlines the essential techniques for the unambiguous identification and characterization of these valuable fungal resources.

Morphological and Cultural Characterization

Initial identification of Chaetomium species often begins with classical microbiological techniques, including observation of colony morphology and microscopic features. While molecular methods are definitive, understanding the cultural characteristics is vital for strain isolation and cultivation.

Chaetomium species are commonly isolated from soil, decaying plant material, and water-damaged building materials.[1] They are characterized by the production of ascomata, which are fruiting bodies that are often hairy in appearance.[2]

Table 1: Optimal Growth Conditions for Chaetomium Species

| Parameter | Optimal Range | Notes |

| Temperature | 25-35°C | Some species are thermotolerant or thermophilic, with growth possible up to 55°C.[3] |

| pH | 7.1 - 10.4 | Optimal growth for C. globosum is observed in this range, though it can tolerate a pH of 3.5 to 11.[3][4] |

| Water Activity (a_w) | > 0.90 | Chaetomium species are considered tertiary colonizers, requiring high water activity for growth.[3] |

| Culture Media | Oatmeal Agar (OA) | Supports high production of chaetoglobosins A and C in C. globosum.[4] Other suitable media include Potato Dextrose Agar (PDA) and Czapek-Dox Agar.[5] |

Molecular Identification of Chaetomium Strains

For accurate species-level identification, molecular techniques are indispensable. The most widely accepted method for fungal identification is DNA sequencing of the Internal Transcribed Spacer (ITS) region of the ribosomal RNA gene cluster.[6][7] Other gene regions such as β-tubulin and translation elongation factor 1-alpha (tef1α) can provide further resolution for closely related species.[8][9]

Experimental Workflow for Molecular Identification

References

- 1. benchchem.com [benchchem.com]

- 2. How to Develop an LC-MS/MS-based Multi-Mycotoxin Method - Romer Labs [romerlabs.com]

- 3. irbnet.de [irbnet.de]

- 4. A Bioinformatics Pipeline for Sequence-Based Analyses of Fungal Biodiversity | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cbs.umn.edu [cbs.umn.edu]

- 8. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]

- 9. protocols.io [protocols.io]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, production, and isolation of chaetomin and its related compounds. The genus Chaetomium is a rich source of structurally diverse and biologically active secondary metabolites, with significant potential for drug discovery and development. This document details the primary fungal producers, quantitative yields of key compounds, detailed experimental protocols for their isolation and analysis, and visual representations of relevant biological and experimental pathways.

Natural Sources and Producing Organisms

Chaetomin and its analogs are predominantly produced by various species of filamentous fungi belonging to the genus Chaetomium. Among these, Chaetomium globosum is one of the most well-studied and prolific producers of a wide array of bioactive secondary metabolites.[1] These fungi are ubiquitous in nature and can be isolated from diverse environments, including soil, decaying plant material, marine sediments, and as endophytes in plants.[1] Several species of Chaetomium have been identified as producers of chaetomin and related compounds, including C. cochliodes, C. mollipilium, C. rectum, and C. subaffine.

The production of these compounds is significantly influenced by culture conditions such as the growth medium, pH, temperature, and incubation time. For instance, the optimal pH for the growth of C. globosum and the production of chaetoglobosins is around neutral (pH 7.0).[2][3]

Quantitative Data on Metabolite Production

The yield of chaetomin and related compounds can vary significantly depending on the fungal strain, culture conditions, and extraction methods employed. The following tables summarize the quantitative data available in the literature for some of the key metabolites produced by Chaetomium species.

Table 1: Quantitative Yields of Chaetoglobosins from Chaetomium globosum

| Compound | Fungal Strain | Cultivation Method | Extraction Solvent | Yield | Reference |

| Chaetoglobosin A | C. globosum W7 | Fermentation in PDA medium | Ethyl Acetate (B1210297) | 58.66 mg/L | [4] |

| Chaetoglobosin A | C. globosum W7 (OEX13 mutant) | Fermentation in PDA medium | Ethyl Acetate | 298.77 mg/L | [4] |

| Chaetoglobosin A | C. globosum W7 | Solid-batch fermentation on cornstalks | Ethyl Acetate | 40.32 mg/L | [4] |

| Chaetoglobosin A | C. globosum W7 (OEX13 mutant) | Solid-batch fermentation on cornstalks | Ethyl Acetate | 191.90 mg/L | [4] |

| Chaetoglobosin C | C. globosum | Culture on potato dextrose agar (B569324) (pH 7.01) | Methanol (B129727) | 203 µg per five agar plates | [5] |

Table 2: Bioactive Secondary Metabolites from Various Chaetomium Species

A comprehensive review of the literature has identified over 100 bioactive compounds from various Chaetomium species, including chaetoglobosins, epipolythiodioxopiperazines, azaphilones, xanthones, anthraquinones, chromones, depsidones, terpenoids, and steroids.[1][6] While specific yield data for many of these compounds are not consistently reported in a standardized format, their significant biological activities, including antitumor, cytotoxic, antimalarial, and enzyme inhibitory properties, underscore the importance of this fungal genus as a source for drug discovery.[1][6]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Chaetomium species, and the extraction, purification, and analysis of their secondary metabolites.

Fungal Cultivation and Fermentation

3.1.1. Fungal Strain and Culture Media

-

Fungal Strains: Chaetomium globosum (e.g., ATCC 6205), Chaetomium cochliodes, or other species of interest.

-

Culture Media: A variety of solid and liquid media can be used to screen for optimal growth and secondary metabolite production. Commonly used media include Potato Dextrose Agar (PDA), Oatmeal Agar (OA), Czapek-Dox, and Yeast Extract Sucrose (YES) medium.

3.1.2. Solid-State Fermentation Protocol

-

Media Preparation: Prepare a solid substrate, such as rice or cornstalks, in Erlenmeyer flasks and sterilize by autoclaving.[4][7]

-

Inoculation: Aseptically inoculate the sterilized solid medium with agar plugs of a mature Chaetomium culture.[7]

-

Incubation: Incubate the flasks under static conditions at a controlled temperature (typically 25-28°C) for an extended period (e.g., 21-30 days) to allow for sufficient fungal growth and metabolite accumulation.[7]

Extraction of Secondary Metabolites

-

Harvesting: After the incubation period, harvest the entire solid fermented culture.

-

Solvent Extraction: Submerge the fungal biomass and substrate in an appropriate organic solvent, such as ethyl acetate or methanol.[7] The choice of solvent will depend on the polarity of the target compounds.

-

Agitation and Repetition: Agitate the mixture to ensure thorough extraction. The extraction process is typically repeated three times with fresh solvent to maximize the yield.[7]

-

Filtration and Concentration: Combine the solvent extracts, filter to remove solid materials, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[7]

Purification of Chaetomin and Related Compounds

The crude extract is a complex mixture of metabolites and requires further purification to isolate individual compounds. This is typically achieved through a series of chromatographic techniques.

-

Column Chromatography: The crude extract is first fractionated using column chromatography on silica (B1680970) gel. A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) is used to separate the compounds based on their polarity.

-

Size-Exclusion Chromatography: Further separation of the fractions can be achieved using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the target compounds is performed using preparative or semi-preparative HPLC, often with a C18 reversed-phase column and a water/acetonitrile or water/methanol gradient.[7]

Analytical Techniques for Characterization

The structure and purity of the isolated compounds are determined using a combination of spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are used to elucidate the chemical structure of the compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.

-

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to analyze the purity of the isolated compounds and to profile the secondary metabolites present in the crude extract.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological and experimental processes related to chaetomin and its related compounds, generated using the DOT language for Graphviz.

Plausible Biosynthetic Pathway of Chetomin

Caption: Plausible biosynthetic pathway of chetomin.[8]

Regulatory Pathway of Chaetoglobosin Biosynthesis

Caption: Regulation of chaetoglobosin biosynthesis by transcription factors.[9]

Experimental Workflow for Metabolomics Analysis

Caption: A typical experimental workflow for the analysis of Chaetomium secondary metabolites.

References

- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Biology and Application of Chaetomium globosum as a Biocontrol Agent: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Chaetomin: A Technical Guide to its Molecular Properties and Mass Spectrometric Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric analysis of Chaetomin, a potent mycotoxin with significant interest in drug development due to its antitumor and anti-angiogenic properties. This document details its molecular formula, physicochemical properties, and in-depth mass spectrometry data, including fragmentation patterns. Furthermore, it outlines a detailed experimental protocol for the analysis of Chaetomin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and illustrates its mechanism of action and analytical workflow through diagrams.

Molecular Profile of Chaetomin

Chaetomin (also known as Chetomin) is a complex epidithiodiketopiperazine metabolite produced by various species of the fungal genus Chaetomium, such as Chaetomium cochliodes and Chaetomium globosum.[1][2] Its intricate structure, featuring a non-symmetric bis-epidithiodioxopiperazine core, is responsible for its significant biological activities.[1]

Table 1: Physicochemical and Structural Properties of Chaetomin

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₀N₆O₆S₄ | [1][3][4][5] |

| Molecular Weight | 710.87 g/mol | [4][5] |

| CAS Number | 1403-36-7 | [1][5] |

| Appearance | Pink-beige to off-white solid | [1][5] |

| Solubility | Soluble in DMSO, ethanol, methanol, and DMF. | [1][5] |

| Purity (typical) | >95% (by HPLC) | [1] |

| Storage Temperature | -20°C | [1][5] |

Mass Spectrometry Analysis of Chaetomin

Mass spectrometry is a critical analytical technique for the identification and quantification of Chaetomin in various matrices. Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly employed for its analysis.[4] High-resolution mass spectrometry (HRMS) is also utilized for accurate mass measurements and formula determination.

Ionization and Parent Ion Formation

In positive ion mode ESI-MS, Chaetomin readily forms a protonated molecule, [M+H]⁺, at an m/z of approximately 711.2. Sodium adducts, [M+Na]⁺, at an m/z of around 733.2 may also be observed.

Fragmentation Pattern in Tandem Mass Spectrometry (MS/MS)

The fragmentation of the protonated Chaetomin molecule provides structural information crucial for its unambiguous identification. The collision-induced dissociation (CID) of the [M+H]⁺ ion of Chaetomin and related epipolythiodioxopiperazines can involve McLafferty rearrangements, leading to characteristic fragment ions.[6] The fragmentation patterns can help in determining the number of sulfur atoms on each piperazine (B1678402) ring.[6]

While specific fragment m/z values for Chaetomin are not extensively detailed in the provided search results, analysis of related compounds from Chaetomium species, such as chaetoglobosins, reveals characteristic losses. For instance, the indolyl group in chaetoglobosins gives a characteristic product ion at m/z 130.[3]

Table 2: Predicted Mass Spectrometry Data for Chaetomin

| Ion Type | Predicted m/z | Notes |

| Protonated Molecule [M+H]⁺ | 711.2 | Typically the precursor ion for MS/MS analysis. |

| Sodium Adduct [M+Na]⁺ | 733.2 | May be observed depending on solvent conditions. |

| Fragment Ions | Varies | Fragmentation can involve neutral losses of sulfur, water, and portions of the diketopiperazine rings. Specific fragment ions would need to be determined experimentally. |

Experimental Protocol: LC-MS/MS Analysis of Chaetomin

This section provides a detailed methodology for the analysis of Chaetomin in a given matrix, based on common practices for mycotoxin analysis.

Sample Preparation (QuEChERS-based Extraction)

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex to hydrate (B1144303) the sample.

-

Add 10 mL of acetonitrile (B52724) containing 1% formic acid.

-

Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquhydrate).

-

Vortex vigorously for 1 minute and then centrifuge.

-

Transfer an aliquot of the acetonitrile (upper) layer for cleanup.

-

Perform dispersive solid-phase extraction (d-SPE) cleanup using a suitable sorbent (e.g., C18, PSA) to remove matrix interferences.

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute Chaetomin, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for qualitative analysis.

-

Precursor Ion: m/z 711.2 [M+H]⁺.

-

Product Ions: To be determined by direct infusion of a Chaetomin standard.

-

Collision Energy: Optimized for the specific transitions.

-

Source Parameters: Optimized for Chaetomin (e.g., capillary voltage, source temperature, gas flows).

Mechanism of Action and Analytical Workflow

Signaling Pathway Inhibition

Chaetomin is a potent inhibitor of the hypoxia-inducible factor (HIF) pathway.[1] It disrupts the interaction between the HIF-1α subunit and its coactivator p300 by targeting the CH1 domain of p300.[5] This disruption prevents the transcription of hypoxia-inducible genes, such as those involved in angiogenesis (e.g., VEGF), which is crucial for tumor growth and survival. Some studies also suggest that Chaetomin can inhibit the Hsp90/HIF-1α pathway.

Caption: Inhibition of the HIF-1α signaling pathway by Chaetomin.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Chaetomin from a sample matrix using LC-MS/MS.

References

- 1. LC–MS/MS and GC–MS based phytochemical perspectives and antimicrobial effects of endophytic fungus Chaetomium ovatoascomatis isolated from Euphorbia milii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray ionization tandem mass spectrometry of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Epidithiodioxopiperazine (ETP) Class of Fungal Metabolites

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of Epidithiodioxopiperazines (ETPs)

The epidithiodioxopiperazine (ETP) class of fungal secondary metabolites represents a large and structurally diverse family of natural products.[1] First discovered in 1936 with the isolation of gliotoxin (B1671588), nearly twenty distinct families of these alkaloids have since been characterized.[2] The defining structural feature of ETPs is a diketopiperazine (DKP) core, biosynthetically derived from two amino acids, which is bridged by a reactive disulfide or polysulfide bond.[3][4] This transannular sulfur bridge is the key to their potent and varied biological activities.[2] The toxicity of ETPs is primarily attributed to this disulfide bond, which can inactivate proteins through reactions with thiol groups and generate reactive oxygen species (ROS) via redox cycling.[4]

The biosynthesis of the DKP scaffold is primarily carried out by nonribosomal peptide synthetases (NRPSs).[3] The remarkable structural diversity within the ETP class arises from the incorporation of various amino acid precursors and subsequent modifications by a suite of tailoring enzymes, including oxidoreductases, cytochrome P450s, methyltransferases, and prenyltransferases.[3] These modifications influence the lipophilicity, polarity, and ultimately the specific biological targets of the individual ETP molecules.[4]

ETPs exhibit a broad spectrum of biological activities, including potent anticancer, antiviral, and immunosuppressive effects, making them a subject of intense research for drug development.[1][5]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for representative ETP fungal metabolites across various therapeutic areas.

Table 1: Anticancer Activity of ETP Metabolites

| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| Gliotoxin | A549 (Human lung carcinoma) | Cytotoxicity | 0.003 µM | [6] |

| CCRF-CEM (Human T-cell leukemia) | Cytotoxicity (96 hrs) | 0.15 µM | [6] | |

| HCT-116 (Human colorectal carcinoma) | MTT Assay (72 hrs) | 0.41 µM | [6] | |

| HCT-116 (Human colorectal carcinoma) | MTT Assay (24 hrs) | 1.24 µM | [6] | |

| HEK293 (Human embryonic kidney) | Cell Growth Inhibition | 1.58 µM | [6] | |

| HUVEC (Human umbilical vein endothelial) | Cytotoxicity | 0.123 µM | [6] | |

| MCF-7 (Human breast adenocarcinoma) | Cell Viability | 1.5625 µM | [7] | |

| MDA-MB-231 (Human breast adenocarcinoma) | Cell Viability | 1.5625 µM | [7] | |

| A549 (Human lung adenocarcinoma) | Cytotoxicity | 2.7 µM | [8] | |

| L132 (Human embryonic lung) | Cytotoxicity | 4.25 µM | [8] | |

| HepG2 (Human liver carcinoma) | Cytotoxicity | 3 µM | [8] | |

| HEK293 (Human embryonic kidney) | Cytotoxicity | 2.1 µM | [8] | |

| Chaetocin | SU(VAR)3-9 (Histone Methyltransferase) | HMT Assay | 0.8 µM | [2] |

| G9a (Histone Methyltransferase) | HMT Assay | 2.5 µM | [2][9] | |

| DIM5 (Histone Methyltransferase) | HMT Assay | 3 µM | [9] | |

| A549/DDP (Cisplatin-resistant NSCLC) | CCK-8 Assay (48 hrs) | 0.13 ± 0.06 µM | [10] | |

| H460/DDP (Cisplatin-resistant NSCLC) | CCK-8 Assay (48 hrs) | 0.12 ± 0.02 µM | [10] | |

| TE-1 (Esophageal squamous cell carcinoma) | CCK-8 Assay (24 hrs) | ~0.4 µM | [5] | |

| KYSE150 (Esophageal squamous cell carcinoma) | CCK-8 Assay (24 hrs) | ~0.5 µM | [5] | |

| Verticillin A | Miapaca-2 (Human pancreatic cancer) | Cytotoxicity | 22.7 nM | [1] |

| Panc02-H7 (Murine pancreatic cancer) | Cytotoxicity | 12.3 nM | [1] | |

| OVSAHO (High-grade serous ovarian cancer) | Cytotoxicity | 60 nM | [11] | |

| OVCAR4 (High-grade serous ovarian cancer) | Cytotoxicity | 47 nM | [11] | |

| OVCAR8 (High-grade serous ovarian cancer) | Cytotoxicity | 45 nM | [11] | |

| Verticillin D | L5178Y (Murine lymphoma) | Antibacterial Assay | - | [12] |

| Sporidesmin | AA8 (Chinese hamster cells) | Chromosomal Aberration | 3 ng/mL |

Table 2: Antiviral Activity of ETP Metabolites

| Compound | Virus | Assay Type | EC50 Value | Reference |

| Gliotoxin | Influenza A Virus | Plaque Reduction Assay | Not Specified | [6] |

| Chaetocin | Not Specified | Not Specified | Not Specified | |

| Aranotin | Influenza A Virus | Not Specified | Not Specified |

Table 3: Immunosuppressive Activity of ETP Metabolites

| Compound | Assay Type | Target Cells | IC50 Value | Reference |

| Gliotoxin | NF-κB Inhibition | Various | Not Specified | [6] |

| Pseurotin derivative (from Aspergillus sp.) | T-cell Proliferation | Murine T-cells | 7.81 ± 0.71 µM | [9] |

| Known compound 7 (from Aspergillus sp.) | T-cell Proliferation | Murine T-cells | 8.25 ± 0.78 µM | [9] |

| Known compound 8 (from Aspergillus sp.) | T-cell Proliferation | Murine T-cells | 8.84 ± 0.81 µM | [9] |

| Various Mycotoxins | Mixed Lymphocyte Reaction | Mouse Splenocytes | Various | [11] |

Key Signaling Pathways and Mechanisms of Action

ETPs exert their biological effects by modulating several critical cellular signaling pathways. The disulfide bridge is central to their mechanism, enabling them to interact with cellular components and disrupt normal function.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Gliotoxin has been shown to be a potent inhibitor of this pathway by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This inhibition leads to the suppression of pro-inflammatory cytokine production and can induce apoptosis in certain immune cells.[1][6]

Apoptosis Signaling Pathway

ETPs, particularly gliotoxin, are potent inducers of apoptosis (programmed cell death) in various cell types.[13] Gliotoxin can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It can induce the production of ROS, leading to mitochondrial damage, release of cytochrome c, and subsequent activation of caspases.[13] Furthermore, gliotoxin can upregulate the expression of pro-apoptotic proteins like Bak and downregulate anti-apoptotic proteins.[1]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and immune responses. Some fungal metabolites have been shown to interfere with this pathway. While direct and extensive evidence for ETPs is still emerging, their immunomodulatory effects suggest potential interactions. Inhibition of the JAK/STAT pathway can lead to reduced inflammation and altered immune cell function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ETP fungal metabolites.

Isolation and Purification of ETPs

Example: Isolation of Gliotoxin from Aspergillus fumigatus

-

Fungal Culture: Aspergillus fumigatus is cultured on a suitable medium, such as yeast extract sucrose (B13894) (YES) broth or rice medium, to promote the production of gliotoxin.[3][14] Incubation is typically carried out for 7-10 days at 28-37°C.[14]

-

Extraction: The fungal culture (mycelium and medium) is extracted with an organic solvent, commonly chloroform (B151607) or ethyl acetate.[3] The extraction is often repeated multiple times to ensure a high yield.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.[3]

-

Purification: The crude extract is subjected to chromatographic separation. This may involve:

-

Thin-Layer Chromatography (TLC): Used for initial separation and identification of fractions containing gliotoxin.[4]

-

Column Chromatography: Silica gel column chromatography is a common method for the initial purification of the crude extract.[4]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used for the final purification of gliotoxin to a high degree of purity.[14]

-

-

Characterization: The purified gliotoxin is characterized using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. graphviz.org [graphviz.org]

- 6. edoc.rki.de [edoc.rki.de]

- 7. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 8. JAK/STAT Signaling Predominates in Human and Murine Fungal Post-infectious Inflammatory Response Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sketchviz.com [sketchviz.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. Effects of mycotoxins on the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the Epipolythiodioxopiperazine Alkaloid Verticillin D: Scaled Production, Streamlined Purification, and Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Deoxyshikonin Inhibits Influenza A Virus Infection at an Early Stage [mdpi.com]

The Discovery of Chaetomin: A Technical Retrospective on the Work of Waksman and Bugie

New Brunswick, NJ - In 1944, amidst a global search for novel antimicrobial agents, Selman A. Waksman and his colleague Elizabeth Bugie at the New Jersey Agricultural Experiment Station, Rutgers University, announced the discovery of a new antibiotic substance, Chaetomin.[1][2][3][4] Isolated from the fungus Chaetomium cochliodes, this compound demonstrated significant activity, primarily against Gram-positive bacteria.[5] This technical guide revisits their seminal work, presenting the methodologies and quantitative data from their original publications to provide a detailed perspective for today's researchers and drug development professionals.

Organism and Cultivation for Chaetomin Production

The producing organism was identified as a species of Chaetomium, specifically C. cochliodes.[5] This fungus, a member of the Ascomycetes, was isolated during a broader survey of antagonistic fungi in the soil.[5] Waksman and Bugie's research highlighted that the production of Chaetomin was a specific characteristic of their particular strain, as other species of Chaetomium and even other strains of C. cochliodes did not produce the substance.[6]

Culture Medium and Conditions

Optimal production of Chaetomin was achieved using a specific liquid medium. The composition of this medium is detailed below.

Table 1: Culture Medium for Chaetomin Production

| Component | Concentration (g/L) |

| Glucose | 30 |

| Corn Steep Liquor | 5 ml |

| Potassium Nitrate (KNO₃) | 2 |

| Monopotassium Phosphate (KH₂PO₄) | 0.5 |

| Magnesium Sulfate (MgSO₄) | 0.5 |

| Potassium Chloride (KCl) | 0.5 |

| Calcium Carbonate (CaCO₃) | Added |

| Initial pH | 7.0 |

Source: Waksman, S. A., & Bugie, E. (1944). Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes. I. Formation and Properties. Journal of Bacteriology, 48(5), 527–530.[5]

The cultures were incubated at 28°C for 10 to 12 days.[6] Waksman and Bugie observed that while various carbohydrates could serve as energy sources, the inclusion of corn steep liquor or yeast extract was decidedly favorable for production.[5][6] Corn steep liquor was preferred as it resulted in fewer emulsion problems during the subsequent extraction process.[6]

Isolation and Purification of Chaetomin

A significant finding was that Chaetomin is produced both in the mycelium of the fungus and secreted into the culture filtrate, with substantially larger quantities found within the mycelium.[6] This necessitated a two-pronged extraction approach. The general workflow for the isolation and purification is outlined below.

Experimental Protocols

Mycelium Extraction:

-

The fungal mycelium was separated from the culture broth by filtration.[1]

-

The collected mycelium was then extracted with acetone.[6]

-

The acetone extract was evaporated to a small volume.

-

The residue was resuspended in water and subsequently extracted with ether.[5]

Filtrate Extraction:

-

The culture filtrate was extracted using ethyl acetate.[6]

-

The ethyl acetate extract was concentrated by evaporation under diminished pressure to approximately 500 ml.[6]

-

The concentrated extract was washed sequentially with three 200-ml portions of 5% sodium bicarbonate, three 200-ml portions of sodium carbonate, and finally with water until neutral.[6]

The ether extracts from the mycelium and the washed ethyl acetate extract from the filtrate were then combined. Evaporation of the solvents yielded a brown, gummy residue of crude Chaetomin.[6] The yield of this crude material was reported to be between 30 to 75 mg per liter of culture medium.[5]

Antibacterial Activity

Chaetomin's primary activity is against Gram-positive bacteria, with limited effect on Gram-negative organisms.[5] Its antibacterial action was noted to be generally similar to that of penicillin, though with some differences, such as greater activity against Bacillus mycoides.[1]

The activity of the crude Chaetomin preparations was quantified by determining the minimum bacteriostatic concentration, expressed as dilution units. The crude material exhibited an activity ranging from 80,000 to 1,000,000 dilution units against Staphylococcus aureus and 40,000 to 400,000 dilution units against Bacillus subtilis.[5] Further purification yielded preparations that could inhibit B. subtilis and S. aureus at dilutions of 1:500,000,000 or greater.[6]

Table 2: Antibacterial Spectrum of Chaetomin (Crude Preparation)

| Test Organism | Gram Stain | Minimum Bacteriostatic Concentration (Dilution x 1000) |

| Bacillus subtilis | Positive | 40 |

| Bacillus mycoides | Positive | 40 |

| Bacillus cereus | Positive | 20 |

| Sarcina lutea | Positive | 40 |

| Staphylococcus aureus | Positive | 80 |

| Escherichia coli | Negative | < 1 |

| Pseudomonas aeruginosa | Negative | < 1 |

| Serratia marcescens | Negative | < 1 |

| Shigella dysenteriae | Negative | < 1 |

| Proteus vulgaris | Negative | < 1 |

| Klebsiella pneumoniae | Negative | < 1 |

| Erwinia carotovora | Negative | < 1 |

| Phytomonas tumefaciens | Negative | < 1 |

| Rhizobium leguminosarum | Negative | < 1 |

| Azotobacter chroococcum | Negative | < 1 |

| Streptococcus pyogenes | Positive | 20 |

| Streptococcus viridans | Positive | 20 |

| Streptococcus faecalis | Positive | 20 |

| Diplococcus pneumoniae | Positive | 20 |

| Corynebacterium diphtheriae | Positive | 20 |

| Mycobacterium tuberculosis | (Acid-Fast) | < 1 |

Source: Adapted from Waksman, S. A., & Bugie, E. (1944). Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes. I. Formation and Properties. Journal of Bacteriology, 48(5), 527–530.[5]

The logical relationship for determining Chaetomin's potential as a therapeutic agent based on its activity profile is illustrated in the diagram below.

Conclusion

The pioneering work of Selman Waksman and Elizabeth Bugie in the discovery of Chaetomin represents a classic chapter in the history of antibiotics. Their systematic approach to screening, cultivation, and extraction laid the groundwork for understanding this novel substance. The detailed protocols and quantitative data they provided demonstrated a potent, albeit selective, antibiotic agent. While Chaetomin itself did not ultimately become a mainstream clinical therapeutic, the discovery contributed significantly to the growing body of knowledge on microbial antagonism and the vast chemical diversity of fungal metabolites, a field that continues to be of immense importance in the search for new medicines.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes: I. Formation and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes: I. Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes: I. Formation and Properties,", 1944 | Archives and Special Collections at Rutgers [archives.libraries.rutgers.edu]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

Chaetomium globosum as a source of Chaetomin

An In-depth Technical Guide to Chaetomium globosum as a Source of Chaetomin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetomium globosum, a ubiquitous endophytic and saprophytic fungus, is a recognized producer of a diverse array of bioactive secondary metabolites. Among these is Chaetomin, an epidithiodiketopiperazine alkaloid with significant cytotoxic and antibacterial properties. While C. globosum is more extensively documented as a prolific source of chaetoglobosins, its capacity to synthesize Chaetomin presents a valuable opportunity for natural product research and drug development. This technical guide provides a comprehensive overview of the methodologies required to utilize C. globosum for the production of Chaetomin. It consolidates data on optimal cultivation conditions, presents detailed protocols for extraction and purification adapted from established mycology research, and visualizes the known biosynthetic pathway of Chaetomin. This document serves as a foundational resource for researchers aiming to explore and optimize the production of this potent metabolite from C. globosum.

Introduction

Chaetomium globosum is a filamentous fungus belonging to the Ascomycota phylum, well-regarded for its cellulolytic activities and its role as a biocontrol agent.[1][2] Its metabolic versatility allows for the synthesis of numerous secondary metabolites, including Chaetomin.[1][2] Chaetomin exhibits strong bioactivity, notably against Gram-positive bacteria and significant cytotoxicity against various cancer cell lines, making it a compound of high interest for therapeutic applications.

While several Chaetomium species produce Chaetomin, this guide focuses specifically on C. globosum. It is important to note that quantitative production data for Chaetomin from C. globosum is not widely reported in existing literature; the fungus is more commonly associated with high yields of chaetoglobosins.[3][4] However, by understanding the optimal growth parameters for the fungus and adapting established extraction protocols, researchers can effectively pursue the isolation of Chaetomin. This guide provides the necessary technical details to embark on this endeavor, from fungal culture to metabolite purification.

Cultivation of Chaetomium globosum

The successful production of secondary metabolites is critically dependent on providing optimal conditions for fungal growth and sporulation. C. globosum is a mesophilic fungus that thrives on a variety of standard laboratory media.[5]

Optimal Growth and Production Parameters

The following table summarizes the key environmental and nutritional parameters for cultivating C. globosum. Achieving optimal biomass is often directly related to metabolite yield.[3]

| Parameter | Optimal Condition/Medium | Notes |

| Temperature | 25-35°C | Can tolerate a range from 4°C to 40°C.[2][5] |

| pH | Neutral (approx. 7.0) | Optimal growth and mycotoxin production occur at a neutral pH. The fungus can tolerate a wide range from 3.5 to 11.[2][3] |

| Growth Media | Oatmeal Agar (B569324) (OA), Potato Dextrose Agar (PDA), Malt Extract Agar (MEA) | OA has been shown to support high mycelial growth, sporulation, and mycotoxin production.[6][7] PDA is also widely used and effective.[3][8] |

| Incubation Time | 1-4 weeks | Dependent on the objective (e.g., sporulation, biomass, metabolite extraction). Mycelial growth peaks around 15 days in broth culture.[8] |

| Aeration | Shaking (180 rpm) for liquid cultures | Static conditions are suitable for agar-based cultivation.[8] |

| Carbon Sources | Glucose, Maltose, Cellulose | The fungus exhibits strong cellulolytic activity.[1] |

Experimental Protocol: Fungal Cultivation

This protocol details the steps for cultivating C. globosum for subsequent metabolite extraction.

Objective: To generate sufficient fungal biomass and secondary metabolites for analysis.

Materials:

-

Lyophilized culture of Chaetomium globosum (e.g., ATCC 16021)

-

Potato Dextrose Agar (PDA) plates

-

Liquid medium (e.g., Potato Dextrose Broth or Oatmeal Broth)

-

Erlenmeyer flasks (2 L, containing 1 L of medium)

-

Sterile water, inoculation loops, sterile agar plugs

-

Incubator and rotary shaker

Procedure:

-

Strain Activation: Rehydrate the lyophilized culture according to the supplier's instructions and plate onto a PDA plate. Incubate at 28°C for 4-7 days until sufficient mycelial growth is observed.

-

Inoculum Preparation: From the actively growing PDA plate, transfer several fresh mycelial agar plugs into flasks containing the liquid fermentation medium.

-

Fermentation: Incubate the flasks at 25-28°C on a rotary shaker at 180 rpm for 15-21 days.[8] This extended fermentation period allows for the accumulation of secondary metabolites.

-

Harvesting: After the incubation period, harvest the culture by separating the mycelium from the culture broth via filtration.

Extraction and Purification of Chaetomin

Chaetomin is found in both the mycelium and the culture filtrate. Therefore, both components should be processed to maximize yield. The following protocol is a generalized procedure adapted from methods used for secondary metabolite extraction from Chaetomium species and will require optimization for Chaetomin.[9]

Experimental Protocol: Extraction and Purification

Objective: To isolate and purify Chaetomin from the fungal culture.

Materials:

-

Fungal mycelium and culture filtrate

-

Solvents: Ethyl acetate (B1210297), Acetone, Methanol (B129727) (HPLC grade)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Filtrate Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield a crude extract (Extract F).

-

Mycelium Extraction: Dry the harvested mycelium at 45°C. Grind the dried mycelium into a fine powder. Perform ultrasonic extraction with acetone, followed by ethyl acetate, repeating each solvent extraction three times.[9] Combine the solvent extracts and concentrate under reduced pressure to yield a crude extract (Extract M).

-

Initial Purification (Column Chromatography): Combine Extracts F and M. Adsorb the combined crude extract onto a small amount of silica gel. Prepare a silica gel column and elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) of increasing polarity to fractionate the extract.

-